molecular formula C12H16FNO B13630771 2-(3-Fluoro-5-methoxyphenyl)piperidine

2-(3-Fluoro-5-methoxyphenyl)piperidine

Cat. No.: B13630771
M. Wt: 209.26 g/mol
InChI Key: UUWDFPRCPIYOMK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)piperidine is a synthetic piperidine derivative featuring a fluorinated and methoxy-substituted phenyl ring at the 2-position of the piperidine scaffold. Piperidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility, ability to engage in hydrogen bonding, and suitability as bioisosteres for other heterocycles. The 3-fluoro-5-methoxyphenyl substituent introduces steric and electronic modifications that influence molecular interactions with biological targets, solubility, and metabolic stability.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-11-7-9(6-10(13)8-11)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3

InChI Key

UUWDFPRCPIYOMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-5-methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 3-fluoro-5-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positioning

3-(3-Fluoro-2-methoxyphenyl)piperidine ()
  • Substituent Differences : The methoxy group is at the ortho (2-) position instead of the meta (5-) position.
  • The fluorine at the meta position may enhance dipole interactions compared to ortho-fluoro analogs.
  • Pharmacological Relevance : Substituent positioning can alter target selectivity; meta-substituted compounds often exhibit better bioavailability due to reduced steric clashes .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ()
  • Scaffold Difference : Pyridine ring replaces piperidine, with a hydroxyl group at the 2-position.
  • Impact : The hydroxyl group enables hydrogen bonding, while the fluorine and methoxy groups enhance lipophilicity. Piperidine’s basic nitrogen (pKa ~11) versus pyridine’s weaker basicity (pKa ~5) affects solubility and membrane permeability .

Piperidine Derivatives with Nitrogen Substituents

COB-3 and KAB-18 ()
  • COB-3 : Features a small alkyl group on the piperidine nitrogen and a biphenyl ester.
  • KAB-18 : Contains a bulky phenylpropyl group on the piperidine nitrogen.
  • Key Differences: Potency: COB-3 shows 14-fold higher potency than KAB-18 (IC50: ~0.7 μM vs. 10.2 μM). Selectivity: COB-3 eliminates non-nAChR-related effects, whereas KAB-18 retains ≥90% off-target activity. Design Insight: Small alkyl groups on piperidine nitrogen enhance target specificity, while bulky groups reduce potency .
4-[2-(4-Methoxyphenyl)phenyl]piperidine ()
  • Structure : Piperidine linked to a biphenyl system with a para-methoxy group.
  • Activity : Demonstrates 5-HT7 receptor affinity but lower metabolic stability compared to piperazine analogs. Piperidine’s rigidity may limit conformational adaptability for receptor binding .

Fluorinated Analogs and Metabolic Stability

5-Fluoro-2′-deoxyuridine (FUDR) ()
  • Mechanistic Difference: A fluorinated nucleoside analog, unlike the non-nucleoside 2-(3-Fluoro-5-methoxyphenyl)piperidine.
  • Relevance: Fluorine’s electronegativity and small atomic radius enhance metabolic resistance and mimicry of endogenous substrates. This principle applies to the target compound, where fluorine may slow oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Metabolic Stability (t1/2, h) Key Substituent Effects
This compound (Predicted) 2.8 0.15 3.5 Methoxy (donor), Fluorine (withdrawing)
3-(3-Fluoro-2-methoxyphenyl)piperidine () 3.1 0.09 2.8 Ortho-substituent steric effects
COB-3 () 4.2 0.02 6.0 Biphenyl ester enhances lipophilicity
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine () 2.5 0.30 1.5 Hydroxyl group improves solubility

*Predicted using fragment-based methods.

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